difference between trans-Anethole-d3 and non-deuterated anethole
difference between trans-Anethole-d3 and non-deuterated anethole
An In-Depth Technical Guide to the Core Differences Between trans-Anethole-d3 and Non-Deuterated Anethole
Introduction: Beyond the Elemental Formula
trans-Anethole, a naturally occurring phenylpropene, is widely recognized for its characteristic sweet, licorice-like flavor, making it a staple in the food, fragrance, and pharmaceutical industries.[1] Its chemical structure, 1-methoxy-4-(prop-1-en-1-yl)benzene, provides a scaffold for various metabolic transformations within biological systems.[2][3] For researchers in drug metabolism, pharmacokinetics (DMPK), and bioanalytical chemistry, the subtle modification of this structure—the replacement of specific hydrogen atoms with their stable, heavier isotope, deuterium—opens a powerful avenue for investigation.[4]
This guide delves into the profound differences between standard trans-anethole and its deuterated isotopologue, trans-Anethole-d3. We will move beyond the simple mass difference to explore the critical impact of this isotopic substitution on metabolic stability, pharmacokinetic behavior, and analytical utility. The core of this distinction lies in the Kinetic Isotope Effect (KIE) , a phenomenon where the increased mass of deuterium strengthens the carbon-deuterium (C-D) bond relative to the carbon-hydrogen (C-H) bond, thereby altering the rate of chemical reactions involving the cleavage of this bond.[5][] This guide will provide the foundational principles, practical applications, and detailed experimental frameworks necessary for leveraging trans-Anethole-d3 as a sophisticated tool in scientific research.
Part 1: A Tale of Two Isotopologues: Physicochemical Properties
At a macroscopic level, trans-anethole and trans-Anethole-d3 are nearly identical. They share the same molecular shape, solubility, and general chemical reactivity.[4] However, the substitution of three hydrogen atoms with deuterium in the methoxy group introduces a measurable difference in molecular weight and, more importantly, a significant difference in the vibrational energy and strength of the C-D bonds compared to the C-H bonds.[5][7]
| Property | trans-Anethole | trans-Anethole-d3 (OCD₃) | References |
| Chemical Name | 1-Methoxy-4-[(1E)-prop-1-en-1-yl]benzene | 1-(Methoxy-d3)-4-[(1E)-prop-1-en-1-yl]benzene | |
| Molecular Formula | C₁₀H₁₂O | C₁₀H₉D₃O | |
| Molecular Weight | 148.20 g/mol | 151.22 g/mol | |
| Appearance | Colorless to pale yellow liquid or crystalline solid | Colorless to pale yellow liquid or crystalline solid | [1] |
| Melting Point | 20-23 °C | ~20-23 °C | [1] |
| Boiling Point | 234-237 °C | ~234-237 °C | [1] |
| Solubility | Practically insoluble in water; freely soluble in ethanol, ether | Practically insoluble in water; freely soluble in ethanol, ether | [1][8] |
| Bond Strength | C-H (methoxy group) | C-D (methoxy-d3 group) is stronger | [][7] |
Part 2: The Kinetic Isotope Effect and its Impact on Anethole Metabolism
The primary value of deuteration in a pharmacological context stems from its ability to modulate metabolic pathways.[9][10][11] The metabolism of trans-anethole is principally governed by Cytochrome P450 (CYP) enzymes in the liver and proceeds via several key pathways, including O-demethylation of the methoxy group and oxidation of the propenyl side chain.[2][3][8]
Crucially, many of these CYP-mediated reactions involve the cleavage of a C-H bond as a rate-determining step.[5] Due to the lower zero-point energy of the C-D bond, more energy is required to break it compared to a C-H bond.[5] This results in a slower rate of reaction for the deuterated compound—the essence of the Kinetic Isotope Effect.[] In the case of trans-Anethole-d3, where the metabolically labile methoxy group is deuterated, the rate of O-demethylation is significantly reduced. This has profound implications for the compound's metabolic fate and residence time in the body.
Caption: Metabolic pathways of anethole, highlighting the impact of deuteration.
Part 3: Applications in Research & Development
The altered metabolic profile of trans-Anethole-d3 makes it an invaluable tool for researchers.
Probing and Enhancing Metabolic Stability
A compound with high metabolic stability is cleared less rapidly from the body, potentially leading to a longer duration of action and a more favorable pharmacokinetic profile.[12] By strategically replacing hydrogens at known sites of metabolism with deuterium, medicinal chemists can create analogues with enhanced stability.[7][10] trans-Anethole-d3 serves as a classic model for this principle. An in vitro metabolic stability assay using liver microsomes or hepatocytes can quantitatively demonstrate this difference.
This protocol outlines a typical experiment to compare the metabolic stability of trans-anethole and trans-Anethole-d3 using pooled human liver microsomes.
1. Materials and Reagents:
-
trans-Anethole and trans-Anethole-d3
-
Pooled Human Liver Microsomes (e.g., from a commercial supplier)[13]
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase)[13]
-
Potassium Phosphate Buffer (100 mM, pH 7.4)[13]
-
Acetonitrile (ACN) with an appropriate internal standard (for quenching and analysis)
-
Positive control compounds (e.g., Dextromethorphan, Midazolam)[13]
-
Incubator/shaking water bath set to 37°C
2. Step-by-Step Methodology:
-
Preparation: Thaw liver microsomes on ice. Prepare a 1 µM working solution of each test compound (trans-anethole, trans-Anethole-d3, and positive controls) in the phosphate buffer.[13]
-
Pre-incubation: In microcentrifuge tubes, add the microsomal suspension to the buffer to achieve a final protein concentration of 0.5 mg/mL. Pre-warm the mixture at 37°C for 5-10 minutes.[14]
-
Initiation: Start the metabolic reaction by adding the NADPH regenerating system to the tubes. Immediately add the 1 µM test compound solution.[12][13]
-
Time Points: Incubate the reaction at 37°C. At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.[14]
-
Quenching: Immediately stop the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with the internal standard. This precipitates the proteins and halts enzymatic activity.[13]
-
Sample Processing: Vortex the quenched samples and centrifuge at high speed to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.[12]
3. Data Analysis:
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .[15]
-
Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein) .[15]
Caption: Workflow for a typical in vitro metabolic stability assay.
Application in Pharmacokinetic (PK) Studies
The reduced metabolic clearance of a deuterated compound directly translates to an altered in vivo pharmacokinetic profile.[11][16] A PK study comparing trans-anethole and trans-Anethole-d3 would likely show that the deuterated version has a longer half-life, a lower clearance rate (CL), and a higher Area Under the Curve (AUC), indicating greater systemic exposure.[17]
This protocol provides a general framework for a comparative PK study in rats. All animal procedures must be conducted in accordance with institutional and national animal welfare guidelines.
1. Materials and Reagents:
-
Test Animals: Male Sprague-Dawley rats (or similar strain), typically cannulated for serial blood sampling.[17]
-
Dosing vehicles (e.g., saline with a co-solvent like PEG400).
-
trans-Anethole and trans-Anethole-d3 formulated for intravenous (IV) or oral (PO) administration.
-
Anticoagulant (e.g., K₂EDTA) for blood collection tubes.
-
Equipment for blood collection, processing (centrifuge), and plasma storage (-80°C).
-
LC-MS/MS system for bioanalysis.
2. Step-by-Step Methodology:
-
Animal Acclimation & Grouping: Acclimate animals to the facility for at least one week. Divide them into groups (e.g., Anethole IV, Anethole PO, Anethole-d3 IV, Anethole-d3 PO). A typical group size is 3-5 animals.[16]
-
Dosing: Administer a single dose of the appropriate compound to each animal via the specified route (e.g., 5 mg/kg).
-
Blood Sampling: Collect blood samples (approx. 100-200 µL) at predetermined time points (e.g., pre-dose, 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).[16]
-
Plasma Preparation: Immediately transfer blood to tubes containing anticoagulant. Centrifuge to separate plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis.
-
Bioanalysis: Extract the drug from the plasma samples (e.g., via protein precipitation or liquid-liquid extraction). Quantify the concentration of the parent drug in each sample using a validated LC-MS/MS method.
3. Data Analysis:
-
Plot the mean plasma concentration versus time for each group.
-
Use pharmacokinetic software to calculate key PK parameters, including:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve.
-
t½: Elimination half-life.
-
CL: Clearance.
-
Vd: Volume of distribution.
-
F%: Bioavailability (for oral dosing groups).[16]
-
Caption: Workflow for a typical in vivo pharmacokinetic study.
The Gold Standard Internal Standard in Bioanalysis
In quantitative mass spectrometry, an ideal internal standard (IS) behaves identically to the analyte during sample extraction, chromatography, and ionization, but is distinguishable by the mass spectrometer.[18] Deuterated compounds are considered the "gold standard" for this purpose. trans-Anethole-d3 co-elutes with trans-anethole under typical reversed-phase LC conditions but is easily differentiated by its +3 Da mass difference. This allows it to perfectly compensate for matrix effects, ion suppression, and variability in sample processing, leading to highly accurate and precise quantification.[18]
Part 4: Analytical Differentiation and Characterization
Distinguishing between trans-anethole and trans-Anethole-d3 is straightforward with modern analytical instrumentation.
-
Mass Spectrometry (MS): This is the primary technique for differentiation and quantification. The molecular ion of trans-anethole appears at an m/z of 148.20, while trans-Anethole-d3 appears at 151.22. This mass shift is easily resolved by any modern mass spectrometer, making it the method of choice in metabolic and pharmacokinetic studies.[19][20]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive technique for confirming the site of deuteration.[19][21]
-
In a ¹H NMR spectrum, the signal corresponding to the methoxy protons (~3.8 ppm) would be present in trans-anethole but significantly diminished or absent in a highly enriched trans-Anethole-d3 sample.[21]
-
Conversely, a ²H NMR (Deuterium NMR) spectrum would show a characteristic signal in the methoxy region for trans-Anethole-d3, confirming the presence and location of the deuterium atoms.[21][22]
-
Conclusion
The distinction between trans-Anethole-d3 and its non-deuterated counterpart is a clear demonstration of the power of isotopic labeling in modern chemical and pharmaceutical science. While their physical properties are nearly identical, the substitution of hydrogen with deuterium at the methoxy position imparts a significant change in metabolic stability due to the kinetic isotope effect. This single, subtle modification transforms the molecule from a simple flavoring agent into a sophisticated research tool. For scientists and drug developers, trans-Anethole-d3 serves as an ideal probe for studying metabolic pathways, a model for designing more stable drug candidates, and a superior internal standard for ensuring the accuracy and reliability of bioanalytical data. Understanding these core differences is essential for leveraging the full potential of deuterated compounds in advancing research and development.
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